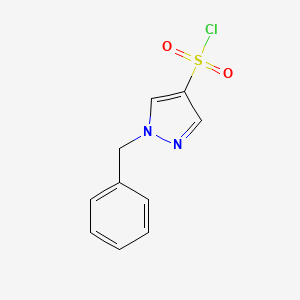

1-benzyl-1H-pyrazole-4-sulfonyl chloride

Description

Properties

IUPAC Name |

1-benzylpyrazole-4-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O2S/c11-16(14,15)10-6-12-13(8-10)7-9-4-2-1-3-5-9/h1-6,8H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGMRBJPAOYCPEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C=N2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1153041-98-5 | |

| Record name | 1-benzyl-1H-pyrazole-4-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis of 1-Benzyl-1H-pyrazole-4-sulfonyl Chloride: A Key Intermediate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Pyrazole-Containing Scaffolds in Medicinal Chemistry

The pyrazole nucleus is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities.[1] Pyrazole-containing compounds have demonstrated a wide range of biological effects, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[2][3] The versatility of the pyrazole ring allows for substitution at various positions, enabling the fine-tuning of physicochemical properties and biological activity. This has led to the development of numerous successful drugs incorporating this moiety.

Among the various functionalized pyrazoles, 1-benzyl-1H-pyrazole-4-sulfonyl chloride stands out as a critical building block in the synthesis of novel therapeutic agents. The sulfonyl chloride group is a highly reactive functional group that can readily react with a variety of nucleophiles, such as amines and alcohols, to form sulfonamides and sulfonate esters, respectively. This reactivity makes it an invaluable intermediate for the construction of compound libraries for high-throughput screening and lead optimization in drug discovery programs. The benzyl group at the 1-position of the pyrazole ring provides a lipophilic handle that can influence the compound's pharmacokinetic profile and target engagement. This guide provides an in-depth technical overview of the synthesis of 1-benzyl-1H-pyrazole-4-sulfonyl chloride, from the construction of the pyrazole core to the final chlorosulfonation step, with a focus on the underlying chemical principles and practical experimental considerations.

Synthetic Strategy: A Two-Step Approach to the Target Molecule

The synthesis of 1-benzyl-1H-pyrazole-4-sulfonyl chloride is most effectively achieved through a two-step synthetic sequence. The first step involves the construction of the 1-benzyl-1H-pyrazole core, followed by the regioselective introduction of the sulfonyl chloride group at the 4-position of the pyrazole ring.

Caption: Overall synthetic workflow for 1-benzyl-1H-pyrazole-4-sulfonyl chloride.

Part 1: Synthesis of the 1-Benzyl-1H-pyrazole Core

The construction of the 1-benzyl-1H-pyrazole ring is typically accomplished through the condensation of a 1,3-dicarbonyl compound with benzylhydrazine.[4] This reaction, a classic method for pyrazole synthesis, proceeds via a cyclization-dehydration sequence.

Reaction Mechanism

The reaction is initiated by the nucleophilic attack of the more basic nitrogen of benzylhydrazine on one of the carbonyl carbons of the 1,3-dicarbonyl compound, followed by a second intramolecular nucleophilic attack of the other nitrogen on the remaining carbonyl group. Subsequent dehydration leads to the formation of the aromatic pyrazole ring.

Caption: Generalized mechanism for pyrazole formation.

Experimental Protocol: Synthesis of 1-Benzyl-1H-pyrazole

This protocol describes a general procedure for the synthesis of 1-benzyl-1H-pyrazole from a suitable 1,3-dicarbonyl precursor.

Materials:

-

1,3-Dicarbonyl compound (e.g., malondialdehyde or its synthetic equivalent)

-

Benzylhydrazine dihydrochloride[5]

-

Ethanol

-

Sodium acetate (or other suitable base)

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of the 1,3-dicarbonyl compound (1.0 eq) in ethanol, add benzylhydrazine dihydrochloride (1.0 eq) and sodium acetate (2.2 eq).[5]

-

Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, remove the ethanol under reduced pressure.

-

Partition the residue between dichloromethane and water.

-

Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 1-benzyl-1H-pyrazole.

-

The crude product can be purified by column chromatography on silica gel if necessary.

| Reactant | Molar Ratio | Purpose |

| 1,3-Dicarbonyl Compound | 1.0 | Pyrazole ring precursor |

| Benzylhydrazine Dihydrochloride | 1.0 | Source of the N1-benzyl group and pyrazole nitrogens |

| Sodium Acetate | 2.2 | Base to neutralize the hydrochloride salt and facilitate the reaction |

| Ethanol | - | Solvent |

Part 2: Chlorosulfonation of 1-Benzyl-1H-pyrazole

The introduction of the sulfonyl chloride group at the 4-position of the pyrazole ring is achieved through an electrophilic aromatic substitution reaction using chlorosulfonic acid.[2] The C4 position of the pyrazole ring is electron-rich and thus susceptible to electrophilic attack.

Causality Behind Experimental Choices

-

Chlorosulfonic Acid as the Reagent: Chlorosulfonic acid serves as both the source of the electrophile (SO2Cl+) and the solvent in many cases. Its strong acidic nature protonates the pyrazole ring, but the subsequent sulfonation is still directed to the electron-rich C4 position.

-

Controlled Temperature: The reaction is typically carried out at low temperatures (e.g., 0-10 °C) initially to control the exothermic nature of the reaction between the organic substrate and the strong acid.[2] The temperature may then be raised to drive the reaction to completion.

-

Quenching with Ice-Water: The reaction is quenched by carefully adding the reaction mixture to ice-water. This serves to decompose the excess chlorosulfonic acid and precipitate the desired sulfonyl chloride product, which is generally insoluble in water.[2] The low temperature of the quench minimizes hydrolysis of the sulfonyl chloride product.

Experimental Protocol: Synthesis of 1-Benzyl-1H-pyrazole-4-sulfonyl Chloride

Materials:

-

1-Benzyl-1H-pyrazole

-

Chlorosulfonic acid

-

Chloroform (or other suitable solvent)

-

Ice

-

Dichloromethane

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool chlorosulfonic acid (excess, e.g., 5-10 eq) to 0 °C in an ice bath.

-

Slowly add a solution of 1-benzyl-1H-pyrazole (1.0 eq) in a minimal amount of chloroform to the cooled chlorosulfonic acid with vigorous stirring, maintaining the temperature below 10 °C.[2]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction mixture back to room temperature and then carefully pour it onto crushed ice with stirring.

-

The product will precipitate as a solid. Extract the aqueous mixture with dichloromethane.

-

Combine the organic extracts and wash with cold water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-benzyl-1H-pyrazole-4-sulfonyl chloride.

-

The product can be used in the next step without further purification or can be recrystallized from a suitable solvent system if a higher purity is required.

| Reactant/Reagent | Molar Ratio | Purpose |

| 1-Benzyl-1H-pyrazole | 1.0 | Substrate for chlorosulfonation |

| Chlorosulfonic Acid | Excess (5-10 eq) | Reagent for introducing the sulfonyl chloride group |

| Chloroform | - | Solvent |

Characterization Data

The synthesized 1-benzyl-1H-pyrazole-4-sulfonyl chloride should be characterized by standard analytical techniques to confirm its identity and purity.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the benzyl protons (aromatic and methylene) and the two pyrazole ring protons. |

| ¹³C NMR | Resonances for the carbon atoms of the pyrazole ring and the benzyl group, as well as the carbon bearing the sulfonyl chloride group. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of the product (C10H9ClN2O2S).[6] |

| IR Spectroscopy | Characteristic absorption bands for the S=O stretching of the sulfonyl chloride group (typically around 1380 and 1180 cm⁻¹). |

Safety Considerations

-

Chlorosulfonic acid is a highly corrosive and reactive substance. It reacts violently with water, releasing toxic and corrosive fumes. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

The quenching of the reaction mixture with ice-water is highly exothermic and should be performed with extreme caution.

-

Organic solvents such as dichloromethane and chloroform are volatile and potentially harmful. Handle them in a fume hood.

Conclusion

The synthesis of 1-benzyl-1H-pyrazole-4-sulfonyl chloride is a straightforward yet powerful method for accessing a versatile intermediate in drug discovery. By following the two-step procedure outlined in this guide—construction of the pyrazole core followed by chlorosulfonation—researchers can efficiently produce this valuable building block. A thorough understanding of the reaction mechanisms and careful attention to the experimental conditions are crucial for achieving high yields and purity. The protocols provided herein, along with the rationale behind the experimental choices, offer a solid foundation for the successful synthesis and application of this important compound in the development of new therapeutics.

References

-

Patil, S. A., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 8(29), 26235–26248. [Link]

-

Deng, X., & Mani, N. S. (2008). REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES BY THE REACTION OF N-MONOSUBSTITUTED HYDRAZONES WITH NITROOLEFINS. Organic Syntheses, 85, 179. [Link]

-

Li, Z., et al. (2018). Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. Molecules, 23(10), 2465. [Link]

-

Reddy, C. S., et al. (2016). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances, 6(81), 77894-77901. [Link]

-

Li, Y., et al. (2021). Synthesis of pyrazoles from sulfonyl hydrazone and benzyl acrylate under transition-metal-free conditions. Organic & Biomolecular Chemistry, 19(3), 604-608. [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Product Catalog. Retrieved from [Link]

-

El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6524. [Link]

- Khan, I., et al. (2014). Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. Journal of the Chemical Society of Pakistan, 36(1), 131-137.

-

PubChem. (n.d.). 1-benzyl-1h-pyrazole-4-sulfonyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

-

Piomelli, D., et al. (2019). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry, 62(24), 11195-11216. [Link]

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

- Rao, V. R., et al. (2012). Synthesis of New Hispolon Derived Pyrazole Sulfonamides for Possible Antitubercular and Antimicrobial Agents. Journal of the Mexican Chemical Society, 56(2), 159-164.

- Google Patents. (n.d.). Method for synthesizing p-nitrobenzenesulfonyl chloride.

-

Moody, C. J., & Rees, C. W. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(5), 904-908. [Link]

- Reddy, T. R., et al. (2017). Synthesis of (6E)-1-(1-Benzyl-3-Methyl-1H -Pyrazole-5 (4H) Ylidene) Hydrazine Derivatives. International Journal of Pharmaceutical Sciences and Research, 8(8), 3429-3433.

-

ResearchGate. (n.d.). Transition Metal‐free C−H Sulfonylation and Pyrazole Annulation Cascade for the Synthesis of 4‐Sulfonyl Pyrazoles. [Link]

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. rsc.org [rsc.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. PubChemLite - 1-benzyl-1h-pyrazole-4-sulfonyl chloride (C10H9ClN2O2S) [pubchemlite.lcsb.uni.lu]

An In-Depth Technical Guide to 1-Benzyl-1H-pyrazole-4-sulfonyl chloride: Properties, Synthesis, and Applications in Drug Discovery

Executive Summary: 1-Benzyl-1H-pyrazole-4-sulfonyl chloride is a pivotal chemical intermediate, strategically important for the synthesis of a diverse range of pharmacologically active compounds. Its structure combines the stable, versatile pyrazole core with a highly reactive sulfonyl chloride group, making it an ideal building block for developing compound libraries in medicinal chemistry. This guide provides a comprehensive overview of its chemical properties, detailed synthetic and reaction protocols, spectroscopic characterization, and its significant applications in the field of drug discovery, tailored for researchers and professionals in the pharmaceutical sciences.

Introduction to Pyrazole Scaffolds in Medicinal Chemistry

The pyrazole nucleus is a privileged scaffold in modern drug discovery, forming the core of numerous FDA-approved therapeutics.[1] Its unique five-membered heterocyclic structure, featuring two adjacent nitrogen atoms, imparts favorable physicochemical properties, including metabolic stability and the ability to participate in hydrogen bonding, which is crucial for molecular recognition at biological targets.

Pyrazole derivatives exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and analgesic properties. The sulfonamide functional group is also a well-established pharmacophore. Consequently, molecules incorporating a pyrazole-sulfonamide motif are of significant interest. 1-Benzyl-1H-pyrazole-4-sulfonyl chloride serves as a key precursor for synthesizing these valuable molecules, enabling the exploration of new chemical space for novel drug candidates.[1]

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 1-benzyl-1H-pyrazole-4-sulfonyl chloride is essential for its effective use in synthesis.

Chemical Structure

dot graph "chemical_structure" { layout="neato"; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} केंद्रीकृत कैप्शन: 1-बेंजाइल-1H-पाइराजोल-4-सल्फोनिल क्लोराइड की रासायनिक संरचना।

Physicochemical Data

While specific experimental data for this exact compound is sparse, properties can be reliably estimated based on its constituent parts and analogous structures like 1-methyl-1H-pyrazole-4-sulfonyl chloride.[2][3]

| Property | Value | Source/Comment |

| CAS Number | Not assigned | This specific structure does not have a publicly listed CAS number. |

| Molecular Formula | C₁₀H₉ClN₂O₂S | - |

| Molecular Weight | 256.71 g/mol | - |

| Appearance | White to pale yellow solid (Predicted) | Based on similar sulfonyl chlorides.[3] |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in water | Typical for organic sulfonyl chlorides. |

| Stability | Moisture sensitive | Sulfonyl chlorides readily hydrolyze. Store under inert, dry conditions.[3] |

Synthesis and Purification

The synthesis of 1-benzyl-1H-pyrazole-4-sulfonyl chloride is typically achieved via a two-step process starting from pyrazole. The causality behind this choice is the commercial availability of the starting materials and the reliability of N-alkylation and chlorosulfonation reactions on heterocyclic systems.

Synthetic Pathway

The pathway involves:

-

N-Benzylation: Nucleophilic substitution of benzyl chloride with pyrazole under basic conditions to form 1-benzyl-1H-pyrazole.

-

Chlorosulfonation: Electrophilic substitution on the electron-rich pyrazole ring using chlorosulfonic acid to install the sulfonyl chloride group at the C4 position.

Detailed Experimental Protocol: Synthesis

This protocol is a representative method adapted from standard procedures for pyrazole functionalization.

Step 1: Synthesis of 1-Benzyl-1H-pyrazole

-

To a stirred solution of pyrazole (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq).

-

Stir the suspension at room temperature for 30 minutes.

-

Add benzyl chloride (1.1 eq) dropwise to the mixture.

-

Heat the reaction mixture to 60°C and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 1-benzyl-1H-pyrazole.

Step 2: Synthesis of 1-Benzyl-1H-pyrazole-4-sulfonyl chloride

-

In a flask equipped with a dropping funnel and a gas trap, cool chlorosulfonic acid (5.0 eq) to 0°C in an ice bath.

-

Add 1-benzyl-1H-pyrazole (1.0 eq) portion-wise, ensuring the internal temperature does not exceed 10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

The solid precipitate is the desired product. Collect it by vacuum filtration.

-

Wash the solid thoroughly with cold water until the filtrate is neutral.

-

Dry the product under vacuum to yield 1-benzyl-1H-pyrazole-4-sulfonyl chloride.

Chemical Reactivity and Mechanistic Insights

The reactivity of 1-benzyl-1H-pyrazole-4-sulfonyl chloride is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group. This makes it an excellent substrate for nucleophilic attack, primarily for the formation of sulfonamides.

Key Reaction: Sulfonamide Formation

This reaction is the cornerstone of its utility in drug discovery. It reacts readily with primary and secondary amines in the presence of a non-nucleophilic base (like triethylamine or pyridine) to form stable sulfonamide linkages.

Detailed Experimental Protocol: Sulfonamide Synthesis

-

Dissolve 1-benzyl-1H-pyrazole-4-sulfonyl chloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

-

Add a primary or secondary amine (1.1 eq) to the solution.

-

Add a base, such as triethylamine (1.5 eq), to scavenge the HCl byproduct.

-

Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with DCM and wash with 1N HCl, followed by saturated sodium bicarbonate solution, and finally brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the pure sulfonamide derivative.

Spectroscopic Characterization

Spectroscopic analysis is critical for confirming the identity and purity of the synthesized compound. The following are predicted data based on the structure and known values for similar compounds.

| Technique | Expected Characteristics |

| ¹H NMR | δ 7.8-8.2 ppm (s, 1H): Pyrazole C5-Hδ 7.6-7.8 ppm (s, 1H): Pyrazole C3-Hδ 7.2-7.4 ppm (m, 5H): Phenyl protons of benzyl groupδ 5.4-5.6 ppm (s, 2H): Methylene protons (-CH₂-) of benzyl group[4][5] |

| ¹³C NMR | δ ~140-145 ppm: Pyrazole C3 & C5δ ~135 ppm: Quaternary phenyl carbonδ ~128-130 ppm: Phenyl CH carbonsδ ~115-120 ppm: Pyrazole C4 (attached to sulfur)δ ~55-60 ppm: Methylene carbon (-CH₂-)[4] |

| IR Spectroscopy | ~1370-1390 cm⁻¹: Asymmetric SO₂ stretch~1170-1190 cm⁻¹: Symmetric SO₂ stretch~3030-3100 cm⁻¹: Aromatic C-H stretch~2920-2960 cm⁻¹: Aliphatic C-H stretch |

| Mass Spec (EI) | M⁺ at m/z 256/258: Molecular ion peak with ~3:1 ratio due to ³⁵Cl/³⁷Cl isotopes.Key Fragment at m/z 91: Tropylium ion [C₇H₇]⁺ from benzyl group cleavage. |

Applications in Drug Discovery and Development

The primary role of 1-benzyl-1H-pyrazole-4-sulfonyl chloride is as a versatile intermediate for creating libraries of novel sulfonamides for biological screening.

-

Scaffold for Kinase Inhibitors: Many kinase inhibitors utilize a heterocyclic core. The 1-benzyl-pyrazole scaffold has been successfully used to develop potent inhibitors of Receptor Interacting Protein 1 (RIP1) kinase, which is a key target in inflammatory diseases and necroptosis-related conditions like pancreatitis.[1]

-

Bioisosteric Replacement: The pyrazole ring can act as a bioisostere for a phenyl ring, often improving properties like solubility and metabolic stability while maintaining or enhancing binding affinity.

-

Combinatorial Chemistry: The reactivity of the sulfonyl chloride group is well-suited for parallel synthesis, allowing for the rapid generation of hundreds of derivatives by reacting it with a diverse collection of amines. This approach accelerates the hit-to-lead optimization process in drug discovery.

Safety and Handling

As a reactive chemical, 1-benzyl-1H-pyrazole-4-sulfonyl chloride requires careful handling.

-

Hazards: It is classified as a corrosive and moisture-sensitive compound. Upon contact with water or moist air, it hydrolyzes to form hydrochloric acid and the corresponding sulfonic acid, both of which are corrosive. Like benzyl chloride, it may be a lachrymator and skin irritant.[6]

-

Personal Protective Equipment (PPE): Always handle in a fume hood while wearing safety goggles, a lab coat, and chemically resistant gloves.

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from moisture.

Conclusion

1-Benzyl-1H-pyrazole-4-sulfonyl chloride is more than just a chemical compound; it is an enabling tool for innovation in medicinal chemistry. Its well-defined reactivity, coupled with the proven pharmacological importance of the pyrazole-sulfonamide scaffold, makes it an invaluable asset for researchers dedicated to discovering the next generation of therapeutics. A comprehensive understanding of its properties, synthesis, and handling is the first step toward unlocking its full potential in the laboratory and beyond.

References

-

Chemsrc. (2025). 1-Methyl-1H-pyrazole-4-sulfonyl chloride. Retrieved from [Link]

-

ChemBK. (2024). 1H-Pyrazole-4-Sulfonylchloride, 1-Methyl-. Retrieved from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

-

PubMed. (n.d.). Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzyl chloride (CAS 100-44-7). Retrieved from [Link]

- Google Patents. (n.d.). CN103351315A - General preparation method of sulfonyl chloride.

-

The Royal Society of Chemistry. (n.d.). Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via. Retrieved from [Link]

Sources

- 1. Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1-Methyl-1H-pyrazole-4-sulfonyl chloride | CAS#:288148-34-5 | Chemsrc [chemsrc.com]

- 3. chembk.com [chembk.com]

- 4. rsc.org [rsc.org]

- 5. Benzyl chloride(100-44-7) 1H NMR [m.chemicalbook.com]

- 6. Benzyl chloride (CAS 100-44-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

1-benzyl-1H-pyrazole-4-sulfonyl chloride CAS number 1153041-98-5

An In-depth Technical Guide to 1-benzyl-1H-pyrazole-4-sulfonyl chloride (CAS 1153041-98-5): Synthesis, Reactivity, and Applications in Drug Discovery

Executive Summary

This technical guide provides a comprehensive overview of 1-benzyl-1H-pyrazole-4-sulfonyl chloride, a key heterocyclic building block in modern medicinal chemistry. The pyrazole scaffold, combined with the reactive sulfonyl chloride moiety, makes this compound an invaluable intermediate for the synthesis of diverse molecular libraries targeting a range of biological pathways. Pyrazole and sulfonamide motifs are prominent pharmacophores found in numerous approved drugs, exhibiting activities from anti-inflammatory to anticancer.[1] This guide is designed for researchers, medicinal chemists, and drug development professionals, offering detailed, field-proven insights into the synthesis, chemical properties, reactivity, and strategic applications of this versatile reagent. We will explore a robust synthetic route, detail its primary application in forming sulfonamides, and discuss its role in developing potent kinase inhibitors, all while emphasizing safe handling and storage protocols.

The Strategic Importance of the Pyrazole Sulfonyl Chloride Scaffold

The fusion of a pyrazole ring and a sulfonyl chloride functional group creates a molecule of significant synthetic potential. Pyrazoles are a class of five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms, a core structure found in a wide array of pharmaceuticals.[2][3] Their unique electronic properties and ability to participate in hydrogen bonding make them privileged structures in drug design.

The sulfonyl chloride group (-SO₂Cl) is a highly reactive electrophile, serving as a gateway to the formation of sulfonamides, sulfonate esters, and other sulfur-containing compounds. The resulting pyrazole sulfonamides are prominent in drug discovery, with derivatives showing promise as anti-inflammatory, antibacterial, antifungal, and anticancer agents.[1] Specifically, 1-benzyl-1H-pyrazole derivatives have been successfully developed as potent inhibitors of Receptor Interacting Protein 1 (RIP1) kinase, a key player in necroptosis, with therapeutic potential in treating diseases like pancreatitis.[4] Therefore, 1-benzyl-1H-pyrazole-4-sulfonyl chloride is not merely a chemical reagent but a strategic starting material for accessing novel and biologically active chemical space.

Physicochemical and Spectroscopic Profile

While some commercial suppliers provide this compound for early-stage research without extensive analytical data[5], its key properties can be compiled and its spectroscopic characteristics predicted based on its structure.

| Property | Value | Source |

| CAS Number | 1153041-98-5 | [6] |

| Molecular Formula | C₁₀H₉ClN₂O₂S | [6] |

| Molecular Weight | 256.71 g/mol | [6] |

| Physical Form | Solid | [5] |

| Calculated logP (CLogP) | 0.243 | [6] |

| Storage Conditions | +4°C, under inert atmosphere | [6][7] |

Expected Spectroscopic Signatures:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzyl group (typically between 7.2-7.4 ppm), a singlet for the benzylic methylene protons (-CH₂-) around 5.4-5.6 ppm, and two singlets for the two protons on the pyrazole ring, likely in the 8.0-8.5 ppm region.

-

¹³C NMR: The carbon NMR would reveal signals for the benzyl aromatic carbons, the benzylic methylene carbon, and the three distinct carbons of the pyrazole ring.

-

IR Spectroscopy: Key vibrational bands would include those for aromatic C-H stretching (~3100-3000 cm⁻¹), S=O stretching of the sulfonyl group (strong bands around 1370-1350 cm⁻¹ and 1180-1160 cm⁻¹), and C=N stretching within the pyrazole ring.

Synthesis of 1-benzyl-1H-pyrazole-4-sulfonyl chloride

A robust and scalable synthesis of pyrazole-4-sulfonyl chlorides can be achieved via a two-step process starting from readily available materials.[8] The general strategy involves the cyclization of a hydrazine with a malonaldehyde equivalent, followed by oxidative chlorination.

Synthetic Workflow Diagram

The following diagram illustrates a validated pathway for synthesizing pyrazole sulfonyl chlorides, adapted for the specific target molecule.

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol

This protocol is adapted from established methods for synthesizing diverse pyrazole-4-sulfonyl chlorides.[8]

Step 1: Synthesis of 1-benzyl-4-(benzylthio)-1H-pyrazole (Intermediate)

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-(benzylthio)malonaldehyde (1.0 eq).

-

Solvent: Dissolve the starting material in ethanol (approx. 5-10 mL per gram).

-

Reagent Addition: Add benzylhydrazine (1.05 eq) dropwise to the solution at room temperature.

-

Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent. The resulting crude residue can be purified by column chromatography on silica gel or carried forward to the next step if sufficiently pure.

-

Scientist's Note (Causality): The use of a slight excess of benzylhydrazine ensures complete consumption of the more valuable malonaldehyde starting material. Ethanol is an effective solvent as it readily dissolves the reactants and is easy to remove post-reaction. The cyclization is a condensation reaction that forms the stable aromatic pyrazole ring.

Step 2: Synthesis of 1-benzyl-1H-pyrazole-4-sulfonyl chloride (Final Product)

-

Setup: In a flask suitable for exothermic reactions (e.g., a three-neck flask with a thermometer and addition funnel), suspend the intermediate from Step 1 in a mixture of acetic acid and concentrated hydrochloric acid.

-

Cooling: Cool the suspension to 0-5°C using an ice-water bath.

-

Reagent Addition: Add N-chlorosuccinimide (NCS) (approx. 4.0-5.0 eq) portion-wise, ensuring the internal temperature does not exceed 10°C.

-

Reaction: Stir the reaction mixture vigorously at 0-5°C for 3-5 hours. The reaction involves the oxidation of the thioether to the sulfonyl chloride.

-

Quenching & Isolation: Carefully pour the reaction mixture into a beaker of ice-cold water. The product will often precipitate as a solid.

-

Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water to remove acid residues, and dry under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., toluene/heptane).[9]

-

Scientist's Note (Self-Validation): This oxidative chlorination is a robust method. The large excess of NCS is required to drive the multi-step oxidation of the thioether first to a sulfoxide, then a sulfone, and finally to the sulfonyl chloride. Maintaining a low temperature is critical to prevent side reactions and decomposition. The precipitation in ice water provides a simple and effective initial purification and isolation step.

Chemical Reactivity and Synthetic Applications

The primary utility of 1-benzyl-1H-pyrazole-4-sulfonyl chloride lies in its facile reaction with nucleophiles, particularly primary and secondary amines, to form stable sulfonamides.

General Reactivity: Sulfonamide Formation

Caption: Reaction pathway for sulfonamide synthesis.

Exemplary Protocol: Synthesis of a Pyrazole Sulfonamide

This protocol is based on standard procedures for sulfonamide synthesis and demonstrates the practical application of the title compound.[1]

-

Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired amine (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq), to the solution and stir for 5 minutes at room temperature.

-

Reagent Addition: Prepare a separate solution of 1-benzyl-1H-pyrazole-4-sulfonyl chloride (1.1 eq) in the same anhydrous solvent. Add this solution dropwise to the amine/base mixture at 0°C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor for completion by TLC.

-

Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Isolation & Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1] Purify the crude residue by flash column chromatography on silica gel to yield the pure sulfonamide product.

-

Scientist's Note (Trustworthiness): The use of anhydrous conditions is essential as the sulfonyl chloride readily hydrolyzes with water back to the sulfonic acid. The non-nucleophilic base is crucial; it scavenges the HCl byproduct without competing with the primary amine as a nucleophile. The aqueous work-up effectively removes the base, unreacted starting materials, and salts, making the subsequent chromatographic purification more efficient.

Safety, Handling, and Storage

As a reactive sulfonyl chloride, this compound requires careful handling. The benzyl group also warrants caution, as benzyl chloride itself is a hazardous substance.[10][11]

| Hazard Information | Guidelines and Precautions |

| GHS Pictograms (Inferred) | (Corrosion, Irritant) |

| Hazard Statements (Inferred) | H314: Causes severe skin burns and eye damage. H317: May cause an allergic skin reaction. H335: May cause respiratory irritation.[11][12] |

| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, face shield, and a laboratory coat. Work must be conducted in a certified chemical fume hood.[11][12] |

| Handling | Handle under an inert gas (nitrogen or argon) to protect from moisture.[12] Avoid breathing dust/vapors and prevent contact with skin and eyes.[12][13] |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated place. Recommended storage at +4°C.[6] Keep away from water and strong bases. |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12] |

Conclusion

1-benzyl-1H-pyrazole-4-sulfonyl chloride is a high-value, versatile building block for drug discovery and synthetic chemistry. Its straightforward, multi-gram synthesis and predictable reactivity make it an essential tool for accessing novel pyrazole sulfonamide libraries. The demonstrated application of its derivatives as potent kinase inhibitors underscores its importance for developing next-generation therapeutics. By following the robust synthetic and handling protocols outlined in this guide, researchers can safely and effectively leverage this compound to accelerate their research programs.

References

-

Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PubMed Central. [Link]

-

Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis Pvt. Ltd. [Link]

-

1H-Pyrazole-4-Sulfonylchloride, 1-Methyl-. ChemBK. [Link]

-

Synthesis of pyrazoles from sulfonyl hydrazone and benzyl acrylate under transition-metal-free conditions. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. PubMed Central. [Link]

-

Synthesis of diverse pyrazole-4-sulfonyl chlorides starting from 2-(benzylthio)malonaldehyde. PubMed. [Link]

-

Synthesis of 4-Benzylsulfonyl-5-polyfluoroalkyl-ν-triazoles from 1,1-Dihydropolyfluoroalkyl Benzyl Sulfones. ResearchGate. [Link]

-

Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. PubMed. [Link]

-

Benzyl chloride - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

-

Safety Data Sheet. Angene Chemical. [Link]

Sources

- 1. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of pyrazoles from sulfonyl hydrazone and benzyl acrylate under transition-metal-free conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1H-Pyrazole-4-sulfonyl chloride AldrichCPR 288148-34-5 [sigmaaldrich.com]

- 6. EnamineStore [enaminestore.com]

- 7. 957514-21-5|1-Ethyl-1H-pyrazole-4-sulfonyl chloride|BLD Pharm [bldpharm.com]

- 8. Synthesis of diverse pyrazole-4-sulfonyl chlorides starting from 2-(benzylthio)malonaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. nj.gov [nj.gov]

- 11. westliberty.edu [westliberty.edu]

- 12. fishersci.com [fishersci.com]

- 13. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

physical properties of 1-benzyl-1H-pyrazole-4-sulfonyl chloride

An In-depth Technical Guide to 1-Benzyl-1H-pyrazole-4-sulfonyl Chloride

Introduction: A Versatile Scaffold in Modern Chemistry

1-Benzyl-1H-pyrazole-4-sulfonyl chloride is a key heterocyclic intermediate that serves as a cornerstone in the synthesis of a wide array of complex molecules, particularly within the pharmaceutical and agrochemical industries. The unique structural arrangement of the pyrazole ring, combined with the reactive sulfonyl chloride moiety and the benzyl protecting group, makes it an exceptionally valuable building block. The pyrazole core is a well-established pharmacophore found in numerous approved drugs, prized for its metabolic stability and diverse biological activities.[1] This guide provides a comprehensive overview of the physical properties, synthesis, reactivity, and handling of 1-benzyl-1H-pyrazole-4-sulfonyl chloride, offering field-proven insights for its effective application in research and development.

Section 1: Core Physicochemical Properties

The fundamental physical and chemical characteristics of a compound are critical for its application in synthesis, dictating choices in reaction conditions, solvents, and purification methods. The properties of 1-benzyl-1H-pyrazole-4-sulfonyl chloride are summarized below.

| Property | Value | Source |

| IUPAC Name | 1-benzyl-1H-pyrazole-4-sulfonyl chloride | - |

| CAS Number | 1153041-98-5 | [2][3] |

| Molecular Formula | C₁₀H₉ClN₂O₂S | [2][4] |

| Molecular Weight | 256.71 g/mol | [2] |

| Monoisotopic Mass | 256.00732 Da | [4] |

| Appearance | Inferred to be a pale yellow or off-white solid, based on analogous compounds. | [1] |

| Solubility | While specific data is limited, it is expected to be soluble in common organic solvents like dichloromethane (DCM), ethyl acetate, and acetone, with limited solubility in water.[1][5] It is reactive with water. | [6] |

| Storage | Store in a cool, dry place, sealed under an inert atmosphere to prevent hydrolysis. Moisture sensitivity is a key handling consideration. | [7][8][9] |

Section 2: Spectroscopic and Analytical Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is expected to show distinct signals corresponding to the three main structural components. The benzyl group will exhibit signals for the methylene protons (CH₂) typically as a singlet around 5.5 ppm, and multiplets for the five aromatic protons of the phenyl ring between 7.2-7.4 ppm.[10] The pyrazole ring will show two distinct singlets for the protons at the C3 and C5 positions.

-

¹³C NMR : The carbon spectrum will corroborate the structure with signals for the benzyl methylene carbon, the aromatic carbons of the phenyl ring, and the carbons of the pyrazole ring.

-

-

Mass Spectrometry (MS) : Mass spectrometry is crucial for confirming the molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. Predicted adducts are valuable for identification.[4]

| Predicted Adduct | Predicted m/z |

| [M+H]⁺ | 257.01460 |

| [M+Na]⁺ | 278.99654 |

| [M-H]⁻ | 255.00004 |

Source: PubChem CID 43531756[4]

Section 3: Synthesis and Chemical Reactivity

A Representative Synthetic Pathway

The synthesis of pyrazole-4-sulfonyl chlorides can be achieved through multi-step sequences. A convenient and effective method starts from synthetically available aldehyde precursors.[11] This approach allows for the construction of diverse pyrazole-containing sulfonyl chlorides on a multi-gram scale.[11]

The diagram below outlines a generalized, logical workflow for the synthesis of 1-benzyl-1H-pyrazole-4-sulfonyl chloride, beginning with the cyclization reaction to form the pyrazole core, followed by chlorosulfonylation.

Caption: Generalized workflow for the synthesis of the target compound.

Core Reactivity: The Electrophilic Hub

The synthetic utility of 1-benzyl-1H-pyrazole-4-sulfonyl chloride stems from the high reactivity of the sulfonyl chloride group. This group is an excellent electrophile, readily undergoing nucleophilic substitution with a wide range of nucleophiles. This reactivity is the foundation for its use as a molecular scaffold.

Key Reactions:

-

Sulfonamide Formation : Reacts with primary or secondary amines to form stable sulfonamides. This is one of the most common and vital applications, as the sulfonamide functional group is prevalent in many biologically active molecules.[1]

-

Sulfonate Ester Formation : Reacts with alcohols to yield sulfonate esters.

-

Hydrolysis : As a reactive acid chloride, it is sensitive to moisture and will hydrolyze to the corresponding 1-benzyl-1H-pyrazole-4-sulfonic acid.[6] This necessitates careful handling and storage under anhydrous conditions.

Caption: Reactivity profile with common nucleophiles.

Section 4: Handling, Storage, and Safety

Protocol for Safe Handling

Given its reactive nature, adherence to strict safety protocols is mandatory. The following steps constitute a self-validating system for safe handling.

-

Engineering Controls : All manipulations must be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.[12]

-

Personal Protective Equipment (PPE) :

-

Eye Protection : Chemical safety goggles and a face shield are required.

-

Hand Protection : Wear chemically resistant gloves (e.g., nitrile).

-

Body Protection : A flame-retardant lab coat and closed-toe shoes are mandatory.

-

-

Dispensing : Use caution when opening the container. Handle as a moisture-sensitive and potentially corrosive solid.[8] Dispense the required amount in an inert atmosphere (e.g., a glove box or under a stream of nitrogen/argon) if possible.

-

Reaction Quenching : Be mindful that reactions with nucleophiles can be exothermic. Ensure adequate cooling and controlled addition of reagents.

-

Waste Disposal : Dispose of waste in a designated, labeled container for halogenated organic compounds, following institutional and local regulations.

Hazard Identification and Management

While a specific safety data sheet (SDS) for this exact compound is not widely published, its hazards can be reliably inferred from analogous structures like benzenesulfonyl chloride and other pyrazole sulfonyl chlorides.[9][12]

| Hazard Class | Description and Precautionary Action |

| Corrosive | Causes severe skin burns and eye damage. Avoid all contact with skin and eyes. In case of contact, immediately flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[8][12] |

| Respiratory Irritant | May cause respiratory irritation. Avoid breathing dust. Ensure all handling is performed in a well-ventilated fume hood.[12][13] |

| Moisture Sensitive | Reacts with water, potentially releasing corrosive hydrochloric acid. [6] Store in a tightly sealed container in a desiccator or under inert gas.[8] |

Section 5: Applications in Research and Development

The primary application of 1-benzyl-1H-pyrazole-4-sulfonyl chloride is as an intermediate in the synthesis of targeted molecules, especially in medicinal chemistry. The pyrazole sulfonamide scaffold is of particular interest.

-

Antiproliferative Agents : Pyrazole and sulfonamide moieties are present in a variety of compounds with pharmacological activity.[1] The synthesis of novel pyrazole-4-sulfonamide derivatives from their corresponding sulfonyl chlorides has been shown to yield compounds with significant in vitro antiproliferative activity against cancer cell lines.[1] 1-Benzyl-1H-pyrazole-4-sulfonyl chloride is an ideal starting point for creating libraries of such compounds for structure-activity relationship (SAR) studies.

The benzyl group often serves as a protecting group for the pyrazole nitrogen, which can be removed in later synthetic steps if the free N-H is desired for the final molecule. This adds another layer of synthetic versatility to this important building block.

References

-

Jadhav, S. D., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. Available at: [Link]

-

ChemBK. (2024). 1H-Pyrazole-4-Sulfonylchloride, 1-Methyl-. Available at: [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]

-

Sokolyuk, P. A., et al. (2016). Synthesis of diverse pyrazole-4-sulfonyl chlorides starting from 2-(benzylthio)malonaldehyde. Molecular Diversity. Available at: [Link]

-

Cheméco. (n.d.). Chemical Properties of Benzyl chloride (CAS 100-44-7). Available at: [Link]

-

Wikipedia. (n.d.). Benzyl chloride. Available at: [Link]

-

ResearchGate. (2025). Synthesis of 4-Benzylsulfonyl-5-polyfluoroalkyl-ν-triazoles from 1,1-Dihydropolyfluoroalkyl Benzyl Sulfones. Available at: [Link]

-

University of Pittsburgh. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Available at: [Link]

-

PubChemLite. (n.d.). 1-benzyl-1h-pyrazole-4-sulfonyl chloride (C10H9ClN2O2S). Available at: [Link]

-

PubChem. (n.d.). 4-Toluenesulfonyl chloride. Available at: [Link]

Sources

- 1. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-benzyl-1H-pyrazole-4-sulfonyl chloride - CAS:1153041-98-5 - Sunway Pharm Ltd [3wpharm.com]

- 3. 1-benzyl-1H-pyrazole-4-sulfonyl chloride | 1153041-98-5 [amp.chemicalbook.com]

- 4. PubChemLite - 1-benzyl-1h-pyrazole-4-sulfonyl chloride (C10H9ClN2O2S) [pubchemlite.lcsb.uni.lu]

- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 6. Benzyl chloride - Wikipedia [en.wikipedia.org]

- 7. chembk.com [chembk.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. 288148-34-5|1-Methyl-1H-pyrazole-4-sulfonyl chloride|BLD Pharm [bldpharm.com]

- 10. rsc.org [rsc.org]

- 11. Synthesis of diverse pyrazole-4-sulfonyl chlorides starting from 2-(benzylthio)malonaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. westliberty.edu [westliberty.edu]

reactivity of pyrazole sulfonyl chlorides with nucleophiles

An In-depth Technical Guide to the Reactivity of Pyrazole Sulfonyl Chlorides with Nucleophiles

Introduction

Pyrazole-containing compounds are a cornerstone of modern medicinal chemistry and materials science, celebrated for their wide spectrum of biological activities and versatile chemical properties.[1][2][3] Among the most valuable synthetic intermediates derived from this scaffold are pyrazole sulfonyl chlorides. These reagents serve as powerful electrophilic partners, enabling the construction of pyrazole sulfonamides, sulfonate esters, and other key structural motifs. The sulfonamide linkage, in particular, is a privileged functional group in drug design, found in numerous antibacterial, anti-inflammatory, and anticancer agents.[1][4][5]

This technical guide offers a detailed exploration of the reactivity of pyrazole sulfonyl chlorides with common classes of nucleophiles. As a senior application scientist, the focus extends beyond simple reaction reporting to an analysis of the underlying principles governing these transformations. We will delve into reaction mechanisms, the influence of electronic and steric factors, and provide field-tested experimental protocols for researchers in drug development and synthetic chemistry.

Core Principles of Reactivity

The reactivity of a pyrazole sulfonyl chloride is fundamentally governed by the highly electrophilic nature of the sulfur atom. The two oxygen atoms and the chlorine atom, all strongly electronegative, withdraw electron density from the sulfur, making it highly susceptible to nucleophilic attack. The reaction proceeds via a nucleophilic substitution mechanism at the sulfur center, where a nucleophile displaces the chloride ion, which is an excellent leaving group.

The pyrazole ring itself plays a crucial role in modulating this reactivity. As a five-membered aromatic heterocycle with two adjacent nitrogen atoms, its electronic character can be finely tuned by substituents.[5][6]

-

Electronic Effects: Electron-withdrawing groups on the pyrazole ring enhance the electrophilicity of the sulfonyl sulfur, increasing the reaction rate. Conversely, electron-donating groups decrease reactivity by partially offsetting the electron deficiency at the sulfur center.

-

Positional Isomerism: The point of attachment of the sulfonyl chloride group to the pyrazole ring (e.g., C3, C4, or C5) and the substitution pattern on the ring's nitrogen atoms significantly influence the molecule's electronic landscape and, consequently, its reactivity profile.

Reactions with N-Nucleophiles: The Gateway to Sulfonamides

The reaction between pyrazole sulfonyl chlorides and amines is one of the most robust and widely utilized transformations, providing direct access to pyrazole sulfonamides.

Mechanism of Sulfonamide Formation

The reaction proceeds through a two-step addition-elimination mechanism. The lone pair of the amine nitrogen acts as the nucleophile, attacking the electrophilic sulfur atom. This forms a transient, tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion and, after deprotonation by a base, yielding the stable sulfonamide product.

Caption: General mechanism for pyrazole sulfonamide formation.

Key Experimental Considerations

-

Nucleophile Strength: Primary amines are generally more nucleophilic and less sterically hindered than secondary amines, leading to faster reaction rates.[7] Tertiary amines do not form stable sulfonamides as they lack a proton to be removed for stabilization.[4]

-

Base: A non-nucleophilic base, such as pyridine or triethylamine, is essential. It serves to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

-

Solvent: Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are standard choices, as they effectively dissolve the reactants without participating in the reaction.

Experimental Protocol: Synthesis of a Pyrazole-4-Sulfonamide

This protocol is adapted from a standard procedure for synthesizing pyrazole-4-sulfonamide derivatives.[8]

-

Reactant Preparation: In a round-bottom flask, dissolve the desired amine (1.05 equivalents) in dichloromethane (DCM).

-

Base Addition: Add a suitable base, such as triethylamine (1.5 equivalents), to the solution and stir at room temperature.

-

Sulfonyl Chloride Addition: Dissolve the pyrazole-4-sulfonyl chloride (1.0 equivalent) in DCM and add it dropwise to the amine solution at 25–30 °C.

-

Reaction Monitoring: Stir the reaction mixture for 12-16 hours at ambient temperature.[8] Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, add cold water to the reaction mixture and stir for 10 minutes. Separate the organic layer.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography to yield the pure pyrazole sulfonamide.[8]

Reactions with O-Nucleophiles: Crafting Sulfonate Esters

The reaction of pyrazole sulfonyl chlorides with alcohols or phenols yields pyrazole sulfonate esters. This transformation is highly valuable, not just for creating the ester itself, but as a method for converting a poorly reactive hydroxyl group into an excellent leaving group (a sulfonate) for subsequent substitution or elimination reactions.[9][10]

Mechanism of Sulfonate Ester Formation

The mechanism is analogous to sulfonamide formation. The oxygen atom of the alcohol attacks the sulfonyl sulfur, leading to a tetrahedral intermediate that subsequently expels chloride. The presence of a base like pyridine is crucial, as it not only scavenges the HCl byproduct but can also act as a nucleophilic catalyst, forming a highly reactive sulfonylpyridinium salt intermediate.[9]

Caption: Reaction workflow for sulfonate ester synthesis.

Experimental Protocol: General Procedure for Sulfonate Ester Synthesis

This protocol is based on established methods for converting alcohols to sulfonate esters using sulfonyl chlorides.[9]

-

Setup: Cool a solution of the alcohol (1.0 equivalent) in pyridine to 0 °C in an ice bath.

-

Reagent Addition: Add the pyrazole sulfonyl chloride (1.1 to 1.5 equivalents) portion-wise to the cooled solution, ensuring the temperature remains low.

-

Reaction: Stir the mixture at 0 °C for 1-4 hours, or until TLC analysis indicates the consumption of the starting alcohol.

-

Quenching: Slowly pour the reaction mixture into ice-cold water or dilute HCl to quench the reaction and precipitate the product.

-

Isolation: Collect the solid product by filtration. If the product is an oil, extract it with a suitable organic solvent (e.g., ethyl acetate or DCM).

-

Purification: Wash the crude product or organic extract with cold dilute acid, water, and brine. Dry the organic layer, concentrate it, and purify the residue by recrystallization or column chromatography.

Reactions with S-Nucleophiles: Accessing Thiosulfonates

Thiols, being potent nucleophiles, react readily with pyrazole sulfonyl chlorides to produce thiosulfonates. This reaction follows the same mechanistic pattern of nucleophilic attack at the sulfur center.

Key Considerations

-

Nucleophilicity: Thiols are generally stronger nucleophiles than their corresponding alcohols, often leading to faster reactions.

-

Oxidation: A key side reaction can be the oxidation of the starting thiol to a disulfide. It is therefore crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if the thiol is sensitive to oxidation.

-

One-Pot Procedures: Efficient one-pot methods exist for converting thiols directly to sulfonamides by generating the sulfonyl chloride in situ using reagents like H₂O₂ and SOCl₂, followed by the addition of an amine.[11] This highlights the synthetic relationship between these functional groups.

Experimental Protocol: General Procedure for Thiosulfonate Synthesis

-

Reactant Preparation: Dissolve the thiol (1.0 equivalent) and a base like triethylamine (1.2 equivalents) in an aprotic solvent such as THF under an inert atmosphere.

-

Reagent Addition: Cool the solution to 0 °C and add a solution of the pyrazole sulfonyl chloride (1.05 equivalents) in THF dropwise.

-

Reaction and Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

-

Workup and Purification: Perform an aqueous workup similar to the sulfonamide synthesis protocol. Purify the crude product by chromatography to obtain the desired thiosulfonate.

Summary of Factors Influencing Reactivity

The success of reactions involving pyrazole sulfonyl chlorides depends on the careful consideration of several interconnected factors.

| Factor | Influence on Reactivity | Causality & Field Insights |

| Nucleophile Strength | Stronger nucleophiles (e.g., R-S⁻ > R-NH₂ > R-OH) lead to faster reaction rates. | The rate-determining step is often the initial nucleophilic attack. Higher nucleophilicity, influenced by charge, basicity, and polarizability, lowers the activation energy.[12] |

| Steric Hindrance | Increased steric bulk on the nucleophile or on the pyrazole ring (ortho to the -SO₂Cl) typically slows the reaction. | Bulky groups impede the approach of the nucleophile to the electrophilic sulfur center, raising the transition state energy. However, some studies on arenesulfonyl chlorides report that ortho-alkyl groups can cause ground-state strain that is released in the transition state, leading to an unexpected rate acceleration.[13] |

| Electronic Effects | Electron-withdrawing groups on the pyrazole ring accelerate the reaction; electron-donating groups decelerate it. | Electron-withdrawing substituents increase the partial positive charge on the sulfur atom, making it a "harder" and more reactive electrophile. |

| Solvent | Polar aprotic solvents (DCM, THF, Acetonitrile) are generally preferred. | These solvents effectively solvate the reactants and intermediates without interfering with the reaction. Protic solvents can solvate the nucleophile, reducing its reactivity. |

| Base | Essential for neutralizing the HCl byproduct. Can also act as a catalyst (e.g., pyridine). | Failure to include a base will lead to the protonation of the nucleophile (if it's an amine), shutting down the reaction. The choice of base can be critical for sensitive substrates. |

Conclusion

Pyrazole sulfonyl chlorides are highly effective electrophilic building blocks for the synthesis of diverse molecular architectures. Their reactions with nitrogen, oxygen, and sulfur nucleophiles are governed by predictable principles of nucleophilic substitution at a sulfur center. By understanding the interplay of nucleophile strength, steric effects, and the electronic nature of the pyrazole scaffold, researchers can reliably and efficiently construct complex sulfonamide and sulfonate ester libraries. The protocols and mechanistic insights provided in this guide serve as a foundational resource for professionals engaged in the fields of synthetic organic chemistry and drug discovery, facilitating the development of novel chemical entities.

References

- Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evalu

- SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. (2014). Master Organic Chemistry.

- Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. (2017).

- The Sulfenylation of Pyrazolones with Heterocyclic Thiols or Disulfides in Water and Application to DNA-Compatible Chemistry. (2025).

- Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. (2025).

- Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. (2009). Organic Chemistry Portal.

- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley Online Library.

- A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. (2022). IJCRT.org.

- Factors affecting rate of nucleophilic substitution reactions. Organic Chemistry 1: An open textbook.

- Reactions of Alcohols. (2024). Chemistry LibreTexts.

- Activation of Alcohols: Reactions with sulfonyl chlorides (ie-TsCl and MsCl). (2020). YouTube.

- Oxidative reaction of 2-aminopyridine-3-sulfonyl chlorides with tertiary amines. (2025). De Gruyter.

- Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. MDPI.

- Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.

- Oxidation of a thiol to a sulfonyl chloride. (2013). ChemSpider Synthetic Pages.

- Pyrazole structure highlighting the nucleophilic and electrophilic... (2022).

- Practical Synthesis of Pyrazol-4-thiols. (2025). ChemRxiv.

- Amines as Nucleophiles. (2021). Chemistry LibreTexts.

- Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.

- Synthesis of pyrazoles from sulfonyl hydrazone and benzyl acrylate under transition-metal-free conditions. (2022). Organic & Biomolecular Chemistry (RSC Publishing).

- A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. Royal Society of Chemistry.

Sources

- 1. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijcrt.org [ijcrt.org]

- 3. mdpi.com [mdpi.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. m.youtube.com [m.youtube.com]

- 11. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides [organic-chemistry.org]

- 12. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 13. mdpi.com [mdpi.com]

A Technical Guide to the Stability, Storage, and Handling of 1-benzyl-1H-pyrazole-4-sulfonyl chloride

Introduction: The Significance of a Versatile Building Block

1-benzyl-1H-pyrazole-4-sulfonyl chloride is a key intermediate in modern medicinal chemistry and drug discovery. Its structure combines the stable, aromatic pyrazole core with a highly reactive sulfonyl chloride functional group, making it an invaluable reagent for synthesizing a diverse range of pyrazole-4-sulfonamide derivatives.[1] These sulfonamides are prominent pharmacophores found in compounds developed as anti-inflammatory, anticancer, and antimicrobial agents, among other therapeutic applications.[2][3] The efficacy and reproducibility of synthetic routes employing this reagent are directly contingent on its purity and stability. This guide provides an in-depth analysis of the factors governing the stability of 1-benzyl-1H-pyrazole-4-sulfonyl chloride and establishes field-proven protocols for its optimal storage and handling.

Section 1: Core Chemical Reactivity and Stability Profile

The stability of 1-benzyl-1H-pyrazole-4-sulfonyl chloride is primarily dictated by the electrophilic nature of the sulfur atom in the sulfonyl chloride (-SO₂Cl) group. This functional group is highly susceptible to nucleophilic attack, which is both its greatest asset in chemical synthesis and its primary vulnerability during storage.

Physicochemical Characteristics

While specific experimental data for this exact molecule is not extensively published, its properties can be reliably inferred from closely related analogs like 1-methyl-1H-pyrazole-4-sulfonyl chloride and general principles of sulfonyl chlorides.

| Property | Data / Inferred Value | Source / Rationale |

| Molecular Formula | C₁₀H₉ClN₂O₂S | Calculated from structure |

| Molecular Weight | 256.71 g/mol | Calculated from structure |

| Appearance | Expected to be a white to off-white solid. | Based on analogs like 4-(1H-pyrazol-1-yl)benzenesulfonyl chloride which is a solid. |

| Primary Hazard | Moisture-sensitive, corrosive. | Characteristic of sulfonyl chlorides.[4][5] |

| Solubility | Insoluble in water; soluble in anhydrous organic solvents (DCM, THF, Acetonitrile). | General property of sulfonyl chlorides; water leads to decomposition.[6][7] |

The Benzyl Group's Influence

The N-benzyl group is a critical feature, not only for its role in modulating the biological activity of its derivatives but also for its potential impact on stability. Analogs like benzyl chloride are known to be sensitive to light, which can promote degradation pathways. Therefore, protection from light is a prudent, albeit secondary, precaution compared to moisture exclusion.

Section 2: The Primary Degradation Pathway: Hydrolysis

The principal and most immediate threat to the integrity of 1-benzyl-1H-pyrazole-4-sulfonyl chloride is hydrolysis. Sulfonyl chlorides react readily with water to yield the corresponding sulfonic acid and hydrochloric acid (HCl).[8] This reaction is irreversible and renders the reagent useless for subsequent sulfonamide coupling reactions.

Mechanism of Hydrolysis

The reaction proceeds via a nucleophilic attack by water on the electron-deficient sulfur atom. This process can be catalyzed by bases and accelerated by increased temperatures. The resulting 1-benzyl-1H-pyrazole-4-sulfonic acid is a non-reactive byproduct in the context of amine coupling.

Caption: Mechanism of sulfonyl chloride hydrolysis.

The low solubility of some aryl sulfonyl chlorides in aqueous media can sometimes protect them from rapid hydrolysis, allowing for their synthesis in aqueous systems where they precipitate out.[9] However, this is not a reliable protection strategy for storage, where even atmospheric moisture can cause significant degradation over time.

Section 3: Authoritative Protocols for Storage and Handling

To preserve the chemical integrity of 1-benzyl-1H-pyrazole-4-sulfonyl chloride, rigorous adherence to proper storage and handling protocols is mandatory. The following recommendations are synthesized from safety data sheets of analogous compounds and established best practices for handling reactive acid chlorides.

Long-Term Storage Conditions

Proper storage is the first line of defense against degradation.

| Parameter | Recommendation | Rationale & Causality |

| Atmosphere | Store under an inert atmosphere (Nitrogen or Argon). [4][10] | This is the most critical parameter. An inert atmosphere displaces atmospheric moisture and oxygen, directly preventing the primary hydrolysis pathway and potential oxidative side reactions. |

| Temperature | Store in a cool, dry place. Room temperature is acceptable, but 2-8°C is preferred for long-term storage. | Lower temperatures slow the rate of all chemical reactions, including any residual hydrolysis or other slow degradation pathways. Avoid freezing to prevent water condensation upon temperature cycling. |

| Container | Use a tightly sealed, opaque container (e.g., amber glass bottle with a secure, lined cap). [11] | A tight seal is essential to maintain the inert atmosphere and prevent moisture ingress.[5] Opaque glass protects the compound from potential light-induced degradation, a known issue for benzyl-containing compounds. |

| Storage Location | Store in a dedicated corrosives cabinet or a desiccator within a ventilated area. [10] | Segregation from incompatible materials is crucial. Hydrolysis produces HCl gas, which is corrosive. A desiccator provides a secondary barrier against moisture. |

Incompatible Materials

To prevent hazardous or degrading reactions, 1-benzyl-1H-pyrazole-4-sulfonyl chloride must be stored separately from the following:

-

Water and Moisture: Causes rapid hydrolysis.[8]

-

Alcohols and Amines: These are nucleophiles that will react to form sulfonate esters and sulfonamides, respectively, consuming the reagent.[8]

-

Bases (e.g., Hydroxides, Amines): Catalyze hydrolysis and can react directly.[4]

-

Strong Oxidizing Agents: The pyrazole and benzyl moieties can be susceptible to oxidation.[4]

-

Metals: The HCl produced upon hydrolysis can react with many common metals.[12]

Safe Handling Protocol

All manipulations should be performed with the assumption that the compound is both reactive and potentially hazardous.

-

Work Area Preparation: Conduct all work in a certified chemical fume hood or a glovebox to control exposure and maintain an inert atmosphere.[10]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[6]

-

Inert Atmosphere Transfer: If weighing and transferring the solid in a fume hood, do so under a positive pressure stream of nitrogen or argon to minimize contact with air. A glovebox is the ideal environment.

-

Dispensing: Use clean, dry spatulas and glassware. Never use tools that have been exposed to water or other nucleophiles without rigorous drying.

-

Container Sealing: After dispensing, flush the headspace of the container with inert gas before tightly resealing. Parafilm can be used as a secondary seal for long-term storage.

-

Waste Disposal: Quench any residual material cautiously with a suitable alcohol (e.g., isopropanol) in a separate container before disposing of it according to institutional guidelines. Dispose of contaminated materials as hazardous waste.

Section 4: Experimental Workflow: Preparing a Standard Stock Solution

A common application for this reagent is its use in solution for high-throughput screening or reaction optimization. The preparation of a stable stock solution is a self-validating system; success depends entirely on the rigorous exclusion of water.

Caption: Workflow for anhydrous stock solution preparation.

Step-by-Step Protocol:

-

Glassware Preparation: Place a volumetric flask of the desired size and a magnetic stir bar in an oven (>100°C) for at least 4 hours (overnight is ideal).

-

Cooling: Assemble the hot flask with a rubber septum and cool to room temperature under a stream of dry nitrogen or argon. This prevents atmospheric moisture from being drawn into the flask as it cools.

-

Solvent Addition: Using a dry syringe or cannula, transfer the required volume of anhydrous aprotic solvent (e.g., Dichloromethane, THF, Acetonitrile) into the flask.

-

Reagent Transfer: In a glovebox or under a positive pressure of inert gas, weigh the required mass of 1-benzyl-1H-pyrazole-4-sulfonyl chloride and add it to the solvent in the flask.

-

Dissolution: Stir the mixture until the solid is fully dissolved.

-

Storage: The resulting solution should be stored under an inert atmosphere, sealed with a septum and parafilm, and placed in a desiccator or freezer (-20°C) for extended stability. Before use, the solution must be allowed to warm to room temperature to prevent condensation.

References

- Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evalu

- SAFETY DATA SHEET - Sigma-Aldrich (Benzyl chloride). Sigma-Aldrich.

- Benzyl chloride - Hazardous Substance Fact Sheet. New Jersey Department of Health.

- Benzyl-Chloride - Safety D

- Material Safety Data Sheet - 1-Benzyl-3-(tert-butyl)-1H-pyrazole-5-carbonyl chloride. Cole-Parmer.

- SAFETY DATA SHEET - 1-Methyl-1H-pyrazole-4-sulfonyl chloride. Fisher Scientific.

- Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Science Publishing.

- 1H-Pyrazole-4-Sulfonylchloride, 1-Methyl- - Risk and Safety. ChemBK.

- SAFETY DATA SHEET - Benzyl chloride. FUJIFILM Wako Chemicals.

- SAFETY DATA SHEET - 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride. Fisher Scientific.

- 4-(1H-pyrazol-1-yl)benzenesulfonyl chloride. Sigma-Aldrich.

- Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. American Chemical Society.

- Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation.

- Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. Royal Society of Chemistry.

- The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone).

- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm

- Sulfonyl halide - Wikipedia. Wikipedia.

Sources

- 1. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. chembk.com [chembk.com]

- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 8. Sulfonyl halide - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. westliberty.edu [westliberty.edu]

- 12. nj.gov [nj.gov]